N-Ethyl-N-methoxypyrrolidin-3-amine

Description

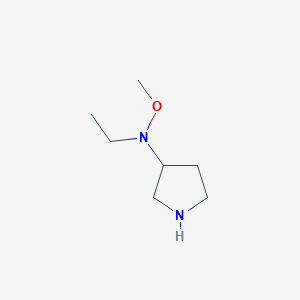

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

N-ethyl-N-methoxypyrrolidin-3-amine |

InChI |

InChI=1S/C7H16N2O/c1-3-9(10-2)7-4-5-8-6-7/h7-8H,3-6H2,1-2H3 |

InChI Key |

SPJPLZDPHXIPQB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1CCNC1)OC |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for N Ethyl N Methoxypyrrolidin 3 Amine

Retrosynthetic Analysis of the N-Ethyl-N-methoxypyrrolidin-3-amine Scaffold

A retrosynthetic analysis of this compound reveals several key disconnections. The primary target is the pyrrolidine (B122466) ring, a common structural motif in many biologically active compounds. mdpi.com The synthesis can be approached by first constructing the 3-aminopyrrolidine (B1265635) core, followed by the sequential or convergent introduction of the ethyl and methoxy (B1213986) groups onto the nitrogen atom.

A logical retrosynthetic pathway would involve the disconnection of the N-ethyl and N-methoxy bonds, leading back to a 3-aminopyrrolidine precursor. This intermediate can be further simplified by disconnecting the C-N bond within the pyrrolidine ring, suggesting a cyclization reaction of a linear precursor as a key synthetic step. This acyclic precursor would possess the necessary functional groups poised for ring closure.

Stereoselective Synthesis Approaches for Pyrrolidine Rings

The creation of a stereochemically defined pyrrolidine ring is a critical aspect of the synthesis. mdpi.com Various methods have been developed to control the stereochemistry of this heterocyclic system. acs.orgnih.gov

Chiral Auxiliary-Mediated Strategies for Pyrrolidine Formation

Chiral auxiliaries can be employed to induce stereoselectivity in the formation of the pyrrolidine ring. acs.org One such strategy involves the use of chiral auxiliaries derived from readily available natural products like (R)-phenylglycinol. acs.org These auxiliaries can direct the diastereoselective addition of nucleophiles to imines or related intermediates, thereby establishing the desired stereocenters in the pyrrolidine ring. acs.org For instance, the condensation of a chiral auxiliary with a suitable aldehyde can form a chiral imine, which then undergoes a diastereoselective reaction with a Grignard reagent to form a trans-disubstituted pyrrolidine. acs.org Although effective, this approach often requires additional steps for the attachment and subsequent removal of the auxiliary. acs.org

Asymmetric Catalysis in Pyrrolidine Cyclization

Asymmetric catalysis offers a more atom-economical approach to stereoselective pyrrolidine synthesis. mdpi.comnih.gov This can involve metal-catalyzed or organocatalyzed reactions. For example, rhodium(II)-catalyzed C-H insertion reactions can be used for the direct difunctionalization of a pyrrolidine moiety with high enantio- and diastereocontrol. acs.orgnih.gov Organocatalysis, a field that has seen significant growth, utilizes small chiral organic molecules to catalyze stereoselective transformations. mdpi.comnih.gov Proline and its derivatives are prominent organocatalysts for asymmetric reactions. mdpi.comnih.gov

Diastereoselective Control in Pyrrolidine Synthesis

Achieving diastereoselective control is crucial when multiple stereocenters are present. acs.orgnih.gov Multicomponent reactions (MCRs) have emerged as powerful tools for the diastereoselective synthesis of highly substituted pyrrolidines in a single operation. acs.orgnih.govnih.gov For example, a TiCl4-catalyzed multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can afford highly substituted pyrrolidine derivatives with excellent diastereoselectivity. acs.orgnih.gov Another approach involves the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, which can generate multiple stereocenters in a controlled manner. ua.esacs.org

Strategies for N-Alkylation and Methoxy Group Introduction

Once the 3-aminopyrrolidine scaffold is established, the next phase involves the introduction of the ethyl and methoxy groups onto the nitrogen atom.

Reductive Amination Techniques for Tertiary Amines

Reductive amination is a widely used and effective method for the synthesis of tertiary amines from secondary amines. youtube.comstackexchange.comnih.gov This one-pot procedure involves the reaction of a secondary amine with a carbonyl compound (an aldehyde or ketone) to form an enamine or iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. youtube.comstackexchange.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) or sodium triacetoxyborohydride (B8407120) (NaB(OAc)3H). youtube.comstackexchange.com This method avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides. stackexchange.com The synthesis of tertiary amines can also be achieved by reacting a secondary amine with an acid chloride to form an amide, which is subsequently reduced with a strong reducing agent like lithium aluminum hydride (LiAlH4). youtube.comlibretexts.org

The introduction of the methoxy group onto the nitrogen atom to form an N-alkoxyamine can be achieved through various methods. acs.orgchimia.chacs.org One approach involves the trapping of a carbon-centered radical with a nitroxide. chimia.ch Another method utilizes the iridium-catalyzed transfer hydrogenation of oximes to produce N-alkoxyamines. rsc.org

Nucleophilic Substitution Reactions in Pyrrolidine Functionalization

Nucleophilic substitution is a cornerstone of pyrrolidine functionalization. In the synthesis of related 3-aminopyrrolidine derivatives, a common strategy involves the displacement of a leaving group on the pyrrolidine ring by a nucleophile. For instance, a process for preparing 3-aminopyrrolidine derivatives starts from 1,2,4-trihydroxybutane derivatives. A key step is the reaction of a pyrrolidine intermediate, activated with a leaving group like a methanesulfonyloxy group, with an amine under pressure. google.com Specifically, benzyl (B1604629) (S)-3-methanesulphonyloxy-pyrrolidine-1-carboxylate can be reacted with ammonia (B1221849) in an autoclave to yield the corresponding 3-amino derivative. google.com This highlights the utility of sulfonate esters as effective leaving groups in nucleophilic substitution reactions on the pyrrolidine ring.

The nucleophilicity of the attacking species is a critical factor. Studies on pyrrolidine's nucleophilicity in different solvent mixtures, such as methanol-acetonitrile, have been conducted to quantify its reactivity. rsc.org This data is crucial for predicting reaction rates and optimizing conditions for nucleophilic substitution on pyrrolidine scaffolds.

Ether Formation Methodologies

The formation of the N-methoxy group in this compound involves etherification. General methods for ether synthesis are applicable here, often with modifications to suit the specific substrate. The Williamson ether synthesis, a classic method, involves the reaction of an alkoxide with a primary alkyl halide. libretexts.org In the context of N-alkoxyamines, this would translate to the reaction of a hydroxylamine (B1172632) derivative with an appropriate alkylating agent. researchgate.net

Another relevant method is the acid-catalyzed addition of alcohols to alkenes. This approach, however, is more suited for generating tertiary ethers and might lead to mixtures of products if not carefully controlled. libretexts.orgmasterorganicchemistry.com A more controlled method for introducing an alkoxy group is through alkoxymercuration-demercuration of an alkene. This reaction proceeds via a Markovnikov addition of an alcohol to an alkene, and subsequent reduction with sodium borohydride yields the ether. libretexts.orgyoutube.com For the synthesis of this compound, a precursor with a hydroxylamine moiety could potentially be alkylated to form the desired N-methoxy group.

Advanced Synthetic Transformations for Functional Group Interconversion

Functional group interconversion is a key strategy in multi-step organic synthesis, allowing for the transformation of one functional group into another. ub.eduimperial.ac.uk This is particularly relevant in the synthesis of complex molecules like this compound.

Multi-Step Synthesis via Sulfonylation, Azidation, and Reduction

A powerful multi-step sequence for introducing an amino group involves sulfonylation, azidation, and reduction. This strategy is widely used in the synthesis of various nitrogen-containing heterocycles.

Sulfonylation: The first step typically involves the conversion of a hydroxyl group into a good leaving group, often a sulfonate ester (e.g., tosylate or mesylate). This is achieved by reacting the alcohol with a sulfonyl chloride (like p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base. nih.gov

Azidation: The sulfonate ester is then subjected to nucleophilic substitution with an azide (B81097) source, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃). nih.govnih.gov This reaction typically proceeds with inversion of stereochemistry if the carbon center is chiral. nih.gov The synthesis of sulfonyl azides themselves can be achieved directly from sulfonic acids or via the reaction of sulfonyl chlorides with sodium azide. organic-chemistry.orgresearchgate.net Recent methods also describe the electrochemical oxidative sulfonylation-azidation of alkenes. nih.gov

Reduction: The final step is the reduction of the azide to the corresponding primary amine. This can be accomplished using various reducing agents, with lithium aluminum hydride (LiAlH₄) and the Staudinger reaction (using triphenylphosphine (B44618) followed by water) being common choices. nih.gov

This three-step sequence provides a reliable method for introducing an amino group and is applicable to the synthesis of 3-aminopyrrolidine precursors.

One-Pot Reaction Strategies for Pyrrolidine Derivatives

One-pot reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot strategies have been developed for the synthesis of functionalized pyrrolidines.

One such method involves a three-component 1,3-dipolar cycloaddition process. This reaction brings together an aldehyde, an amino ester, and an electron-deficient alkene to construct the pyrrolidine ring in a single step with good to excellent yields. acs.orgnih.gov Another approach is the Smiles-Truce cascade reaction, where arylsulfonamides react with cyclopropane (B1198618) diesters to form α-arylated pyrrolidinones in a one-pot process. nih.govacs.org

Furthermore, direct C-H functionalization of pyrrolidines offers an atom-economical route to substituted derivatives. rsc.orgrsc.org For instance, the α-arylation of pyrrolidine can be achieved in a one-pot method using a quinone monoacetal as an oxidizing agent. rsc.orgrsc.org These advanced one-pot strategies streamline the synthesis of complex pyrrolidine structures.

Optimization of Reaction Conditions and Process Efficiency

Temperature and Pressure Considerations in Amine Synthesis

Temperature and pressure are fundamental parameters that critically influence the rate, selectivity, and yield of amine synthesis reactions, including the alkylation steps necessary for producing substituted amines.

The role of temperature is multifaceted. Many catalytic N-alkylation reactions, particularly those employing the atom-economical "hydrogen borrowing" mechanism with alcohols as alkylating agents, require thermal energy to overcome the activation barrier. Reaction temperatures are frequently elevated, often in the range of 100–150°C, to achieve efficient conversion. nih.gov Some processes may even require temperatures up to 220°C. google.com However, there is a significant drive towards developing catalytic systems that operate under milder conditions, with some modern iridium or cobalt-based catalysts enabling reactions at temperatures as low as 40–70°C. nih.govresearchgate.net

Optimizing temperature is a balancing act. While higher temperatures can increase reaction rates, they can also lead to undesired side reactions, such as over-alkylation, elimination, or thermal degradation of the amine products or catalysts. nih.gov For instance, in certain patented processes for producing hydroxy alkyl amines, temperatures are carefully controlled within a range of 160-220°C to facilitate the reaction while minimizing decomposition. google.com The choice of solvent can also be linked to temperature, as higher-boiling point solvents are necessary for reactions requiring sustained high temperatures.

Pressure becomes a key variable, particularly when reactions involve volatile reagents or produce gaseous byproducts. In the amination of alcohols using ammonia, for example, the reaction is often conducted under elevated pressure (e.g., 0.3–1.5 MPa) to maintain a sufficient concentration of ammonia in the reaction mixture and drive the equilibrium towards the desired amine product. google.com In laboratory-scale synthesis, reactions are frequently performed in sealed vessels to prevent the loss of volatile components, effectively increasing the internal pressure as the temperature rises. This is crucial when using low-boiling-point alkylating agents or solvents. Conversely, applying a vacuum can be used to remove volatile byproducts, such as water, to shift the reaction equilibrium towards the product side.

The interplay between temperature and pressure is vital for process optimization, ensuring reaction efficiency while preserving the integrity of the desired chemical compounds.

Table 1: Effects of Temperature and Pressure in Amine Synthesis

| Parameter | General Effect on Amine Synthesis | Typical Conditions & Remarks |

| Temperature | Increases reaction rates for catalytic alkylation. Can influence selectivity. | Often in the 100-150°C range. nih.gov Some systems allow for milder conditions (40-70°C). researchgate.net High temperatures (>200°C) risk thermal degradation. google.comnih.gov |

| Pressure | Maintains concentration of volatile reagents (e.g., ammonia). Prevents boiling of low-boiling point solvents/reagents. | Used in industrial amination of alcohols (e.g., 0.3-1.5 MPa). google.com Lab syntheses often use sealed tubes to contain pressure. |

Catalyst Selection and Loading for Amine Alkylation

The final functionalization to produce this compound would likely involve the N-alkylation of a suitable precursor, such as N-methoxypyrrolidin-3-amine. Catalyst selection is paramount for achieving high efficiency and selectivity in this transformation. Modern catalytic methods, particularly those based on the hydrogen borrowing (or hydrogen autotransfer) principle, are favored as they represent a green and atom-economical approach, using alcohols as alkylating agents with water as the only byproduct.

Catalyst Selection: A variety of transition-metal catalysts have been developed for N-alkylation.

Precious Metal Catalysts: Iridium (Ir) and Ruthenium (Ru) complexes are among the most effective and widely used catalysts for this transformation. nih.gov Cationic iridium complexes have been shown to catalyze the transfer hydrogenation of oximes to produce N-alkoxy amines, a reaction class relevant to the target molecule's N-methoxy group. rsc.org Commercially available Ru complexes can effectively mediate the N-alkylation of aromatic amines with alcohols under mild conditions. nih.gov

Non-Noble Metal Catalysts: To reduce cost and environmental impact, significant research has focused on catalysts based on earth-abundant metals. Nickel (Ni) nanoparticles supported on materials like alumina (B75360) (Al₂O₃) have demonstrated high activity as reusable heterogeneous catalysts for the alkylation of various amines. colab.ws The nature of the support material is crucial, with acid-base bifunctional supports often providing higher activity. Copper (Cu)-based catalysts have also been employed for the oxidation of tertiary amines, a related transformation. nih.gov

The synthesis of the specific N-methoxy functionality might proceed through the alkylation of an N-hydroxy-pyrrolidine precursor. Palladium- and Iridium-catalyzed allylic substitutions of hydroxylamines have been reported, showcasing how catalyst choice can dictate regioselectivity. organic-chemistry.org

Catalyst Loading: Catalyst loading is a critical parameter that affects both the cost and efficiency of the synthesis. Typically, catalyst loading is kept as low as possible without sacrificing reaction rate or yield, often in the range of 1-5 mol%. Recent studies have focused on developing highly active catalysts that perform well at very low loadings. For example, some Ru-based systems have been optimized to function effectively at 2 mol%. nih.gov In certain cases, catalyst loading can be decreased to as low as 0.1 mol%, although this may introduce an induction period before the reaction commences. google.com The choice of catalyst, substrate, temperature, and desired reaction time all factor into determining the optimal catalyst loading.

Table 2: Comparison of Catalytic Systems for N-Alkylation of Amines with Alcohols

| Catalyst Type | Support / Ligand System | Typical Temperature | Key Features & Scope |

| Ruthenium (Ru) | Commercially available complexes (e.g., with p-cymene) | 25 - 70°C | High yields for alkylating aromatic amines with primary alcohols under mild conditions. nih.gov |

| Iridium (Ir) | Cationic complexes, often with Cp* or NHC ligands | 40 - 100°C | Broad substrate scope; effective for synthesizing secondary and tertiary amines. researchgate.net Can also be used for N-alkoxy amine synthesis. rsc.org |

| Nickel (Ni) | Nanoparticles on supports like θ-Al₂O₃ | ~110°C | Reusable heterogeneous catalyst for alkylating anilines and aliphatic amines; additive-free conditions. colab.ws |

| Niobium-Tungsten (Nb-W) | Mixed Oxides (Nb-W-O) | 160°C | Heterogeneous solid acid catalyst effective for N-alkylation of aniline (B41778) with benzyl alcohol. researchgate.net |

Structural Characterization and Conformational Analysis of N Ethyl N Methoxypyrrolidin 3 Amine

Advanced Spectroscopic Techniques for Structural Elucidation

The precise structure of N-Ethyl-N-methoxypyrrolidin-3-amine can be determined through a combination of advanced spectroscopic methods. These techniques provide detailed information about the connectivity of atoms, their spatial arrangement, and the functional groups present in the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

High-resolution NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a cornerstone for elucidating the molecular structure of this compound. Analysis of chemical shifts, coupling constants, and through-space correlations from 2D NMR experiments like COSY, HSQC, and HMBC would definitively establish the connectivity of the ethyl, methoxy (B1213986), and pyrrolidine (B122466) groups.

For instance, in the ¹H NMR spectrum, the ethyl group would present as a characteristic quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, which would appear as a triplet. The protons on the pyrrolidine ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other and the adjacent amine proton. The methoxy group would show a singlet at a characteristic downfield shift.

The stereochemistry at the C3 position of the pyrrolidine ring significantly influences the NMR spectra. The relative orientation of the N-ethyl-N-methoxyamine substituent would lead to distinct chemical shifts for the ring protons. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be crucial in determining the through-space proximity of protons, thereby aiding in the assignment of the relative stereochemistry.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Purity Assessment

High-resolution mass spectrometry is essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish the target compound from isomers and impurities with the same nominal mass. This technique is also invaluable for assessing the purity of a sample. The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure by showing characteristic losses of fragments such as the ethyl or methoxy groups.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the C-N stretching of the amine, the C-O stretching of the methoxy group, and the various C-H stretching and bending vibrations of the alkyl groups. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, especially for the carbon backbone of the pyrrolidine ring. The combination of these techniques provides a comprehensive vibrational fingerprint of the molecule.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule in the solid state. The resulting crystal structure would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding. An X-ray structure of a related ergoline (B1233604) derivative, Cabergoline, has been successfully used to understand its conformational preferences and biological activity. nih.gov

Chiroptical Spectroscopy for Absolute Stereochemistry

Given that this compound possesses a chiral center at the C3 position of the pyrrolidine ring, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are indispensable for determining its absolute stereochemistry (i.e., whether it is the (R) or (S) enantiomer). mdpi.com By comparing the experimentally measured ECD and VCD spectra with those predicted from quantum chemical calculations for both enantiomers, the absolute configuration can be unambiguously assigned. This is a critical aspect of its characterization, as different enantiomers can have vastly different biological activities.

Theoretical and Computational Chemistry Studies on N Ethyl N Methoxypyrrolidin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, electronic structure, and reactivity, independent of experimental data. For a substituted pyrrolidine (B122466) like N-Ethyl-N-methoxypyrrolidin-3-amine, these calculations can predict its behavior in chemical reactions and its interactions with biological targets.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between computational cost and accuracy, making it suitable for molecules of the size of this compound.

A typical DFT study, often using a functional like B3LYP with a basis set such as 6-31G(d,p) or higher, would begin by optimizing the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). From this optimized structure, key electronic properties are derived.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. For related pyrrolidine derivatives, DFT calculations have been used to determine these orbital energies to predict reaction outcomes. beilstein-journals.org

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution across the molecule. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyrrolidine ring and the amine group, as well as the oxygen of the methoxy (B1213986) group, would be expected to be regions of high electron density and negative electrostatic potential.

Hypothetical DFT Calculation Results for a Pyrrolidine Derivative

| Parameter | Value | Interpretation |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 7.7 eV | Indicates high kinetic stability and low chemical reactivity. |

| Dipole Moment | 2.1 Debye | Measures the molecule's overall polarity, influencing solubility and intermolecular forces. |

Ab initio (Latin for "from the beginning") methods are another class of quantum calculations that rely on first principles without using experimental data. While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) can provide higher accuracy for reaction energies.

These calculations are invaluable for mapping out potential reaction pathways. For instance, in the synthesis of pyrrolidines, computational studies have elucidated the mechanisms of intramolecular C-H amination. acs.org By calculating the energies of reactants, intermediates, products, and, crucially, transition states, a complete energy profile for a reaction can be constructed. The energy of the transition state determines the activation energy barrier, which dictates the reaction rate. Such studies could be used to predict the most favorable synthetic routes to this compound or to understand its metabolic degradation pathways. whiterose.ac.uk

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed view of molecular behavior.

For a flexible molecule like this compound, which has a non-planar ring and rotatable side chains, MD simulations can explore its conformational landscape. The pyrrolidine ring itself can adopt various "puckered" conformations, such as the "envelope" and "twisted" forms, and the presence of substituents influences which conformation is most stable. researchgate.net

MD simulations are also essential for understanding how the molecule interacts with its environment, particularly with solvents like water. By simulating the molecule in a box of explicit solvent molecules, one can observe the formation and dynamics of hydrogen bonds between the amine/methoxy groups and water, which governs the molecule's solubility and hydration shell structure.

Investigation of Molecular Interactions and Biological Research Applications Excluding Clinical Outcomes

Structure-Activity Relationship (SAR) Studies of N-Ethyl-N-methoxypyrrolidin-3-amine Derivatives.

Scaffold Modification and Isosteric Replacements

The pyrrolidine (B122466) scaffold is frequently a starting point for the development of new bioactive compounds. nih.govmdpi.com Its non-planar structure, which can be influenced by substituents, allows for precise spatial orientation of functional groups, impacting interactions with biological targets. nih.gov Modifications to the this compound scaffold can be envisioned to modulate its physicochemical and pharmacological properties.

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to enhance a compound's activity, selectivity, and pharmacokinetic profile. baranlab.orgnih.gov A bioisostere is a functional group or molecule that has similar chemical and physical characteristics to another, often resulting in comparable biological effects. baranlab.orgmdpi.com For the this compound scaffold, several isosteric modifications could be explored. For instance, the pyrrolidine ring itself could be replaced by other cyclic amines like piperidine (B6355638) or azetidine (B1206935) to alter ring strain and conformational flexibility. A more rigid scaffold, such as a 2-azabicyclo[2.1.1]hexane, could serve as a rigid replacement for the pyrrolidine ring to improve binding affinity by reducing the entropic penalty upon binding to a target. rsc.org

The ethyl group on the amine could be substituted with other small alkyl groups to probe steric tolerance at a binding site. The methoxy (B1213986) group, with its specific electronic and hydrogen-bonding properties, could be replaced by other groups to fine-tune interactions. For example, replacing the methoxy group with a hydroxyl group would introduce a hydrogen bond donor, while a fluorine atom could modulate the pKa of the amine. nih.gov The strategic application of such replacements can lead to compounds with improved properties. drugdesign.org

A practical example of isosteric replacement involving a pyrrolidine ring was demonstrated in the development of ketohexokinase inhibitors, where the pyrrolidine was replaced to yield a superior compound. baranlab.org This highlights the potential of scaffold modification to optimize biological activity.

| Original Group | Potential Isosteric Replacement | Rationale for Replacement |

| Pyrrolidine Ring | Piperidine, Azetidine | Alter ring size and flexibility |

| Pyrrolidine Ring | 2-Azabicyclo[2.1.1]hexane | Introduce rigidity, reduce conformational entropy loss upon binding |

| Ethyl Group | Methyl, Propyl, Isopropyl | Probe steric limitations at the binding site |

| Methoxy Group | Hydroxyl, Fluoro, Cyano | Modify hydrogen bonding capacity, electronics, and pKa |

Application in Chemical Biology Tools and Probes

The unique structural features of this compound make it a potential candidate for the development of chemical biology tools, such as fluorescent or affinity probes. nih.gov These tools are instrumental in studying biological systems by allowing for the visualization and tracking of molecular interactions. acs.org

Fluorescent probes are molecules that can emit light upon excitation, and they are widely used to detect and image specific targets within cells. acs.org A common strategy for designing such probes is to link a fluorophore (a light-emitting molecule) to a scaffold that selectively binds to a biological target. The this compound scaffold could be conjugated to a fluorophore. Upon binding of the pyrrolidine moiety to its target, the local environment of the fluorophore could change, leading to a detectable change in its fluorescence signal.

Affinity probes are used to isolate and identify binding partners of a molecule of interest. The this compound could be functionalized with a reactive group or a tag (like biotin) that allows for its covalent attachment to or selective capture of its biological target.

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein. nih.gov The amine group of this compound provides a handle for such modifications. For instance, the amine can react with activated esters, such as N-hydroxysuccinimidyl (NHS) esters, to form stable amide bonds. nih.gov This reaction is a common method for labeling proteins. nih.gov

Therefore, this compound could be used as a precursor to create more complex molecules for biological research. By attaching it to a protein or another biomolecule, its specific binding properties could be conferred upon the larger entity, enabling targeted delivery or imaging. researchgate.net

| Application | Description | Potential Modification to this compound |

| Fluorescent Probe | A molecule that emits light to visualize biological targets. | Conjugation to a fluorophore (e.g., coumarin, fluorescein). |

| Affinity Probe | A molecule used to isolate and identify binding partners. | Functionalization with a reactive group (e.g., an azide (B81097) for click chemistry) or an affinity tag (e.g., biotin). |

| Bioconjugation Precursor | A molecule that can be attached to a biomolecule. | The inherent amine group can be used for conjugation, or it can be modified to introduce other reactive handles. |

Mechanistic Investigations at the Molecular Level (in vitro)

Understanding how a molecule interacts with its biological target at the molecular level is crucial for rational drug design and the development of research tools. In vitro studies are essential for these mechanistic investigations.

A key aspect of in vitro investigation is to determine how a compound affects the function of a target protein. iapchem.org For this compound, this would involve identifying its protein binding partners and then characterizing the nature of this interaction. Techniques such as affinity chromatography, co-immunoprecipitation, and mass spectrometry can be used to identify protein targets.

Once a target is identified, the effect of the compound on the protein's activity can be measured using various assays. For example, if the target is an enzyme, its catalytic activity can be measured in the presence and absence of the compound. A study on the closely related scaffold, N-ethylmethylamine, identified it as an inhibitor of soluble epoxide hydrolase (sEH), a potential target for treating inflammation and hypertension. nih.gov X-ray crystallography revealed that the N-ethylmethylamine scaffold forms hydrogen bonds with key catalytic residues (Asp335, Tyr383, and Tyr466) of the enzyme. nih.gov This provides a clear example of how a small amine-containing scaffold can modulate the function of a protein target through specific molecular interactions. Similar in vitro studies could elucidate the mechanism of action of this compound.

| Technique | Purpose | Information Gained |

| Affinity Chromatography | To isolate binding partners of the compound. | Identification of potential protein targets. |

| Enzyme Inhibition Assays | To measure the effect of the compound on enzyme activity. | Determination of inhibitory potency (e.g., IC50 value). |

| Isothermal Titration Calorimetry (ITC) | To measure the thermodynamics of binding. | Binding affinity (Kd), stoichiometry, and thermodynamic parameters (enthalpy and entropy). |

| X-ray Crystallography | To determine the three-dimensional structure of the compound bound to its target. | Detailed information on the binding mode and specific molecular interactions. |

| Surface Plasmon Resonance (SPR) | To study the kinetics of binding in real-time. | Association and dissociation rate constants (kon and koff), and binding affinity (Kd). |

Future Research Directions and Advanced Methodological Developments

High-Throughput Screening Methodologies for Pyrrolidine-Based Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. embl.orgnih.gov For pyrrolidine-based libraries, including potential analogs of N-Ethyl-N-methoxypyrrolidin-3-amine, HTS plays a pivotal role in identifying initial "hit" compounds. embl.org

The effectiveness of an HTS campaign is heavily reliant on the quality and diversity of the screening library. thermofisher.comnih.gov A well-designed library for pyrrolidine (B122466) derivatives would encompass a broad range of structural variations to maximize the coverage of chemical space. embl.orgnih.gov This includes diversity in stereochemistry, substitution patterns on the pyrrolidine ring, and the nature of the N-substituents. Many institutions maintain extensive compound collections, often exceeding 100,000 molecules, to support such screening endeavors. embl.orgstanford.edu

Table 1: Comparison of Screening Library Types

| Library Type | Description | Key Advantages |

|---|---|---|

| Diversity-Oriented | Contains a wide variety of structurally distinct compounds. thermofisher.com | Maximizes the probability of finding novel scaffolds and hits. embl.org |

| Focused | Comprises compounds designed to interact with specific target families (e.g., kinases, GPCRs). thermofisher.com | Higher hit rates for specific biological targets. thermofisher.com |

| Fragment | Consists of low molecular weight compounds that can be later optimized. nih.gov | Efficiently explores chemical space and provides a starting point for lead development. |

| Covalent Binder | Includes compounds with reactive groups that can form covalent bonds with the target. embl.org | Can lead to highly potent and selective inhibitors. |

The process involves miniaturized assays, often in 384- or 1536-well plates, where each well contains a different compound. stanford.edu Automation, including robotics and sophisticated liquid handling systems, is crucial for managing the large scale of these experiments. embl.org The readouts from these assays, which can be biochemical or cell-based, are then analyzed to identify compounds that exhibit the desired activity. embl.org

Automation and Flow Chemistry in the Synthesis of this compound Analogs

The synthesis of novel pyrrolidine derivatives can be significantly accelerated through the adoption of automation and flow chemistry. syrris.comnih.gov These technologies offer numerous advantages over traditional batch synthesis, including improved reproducibility, safety, and the ability to rapidly explore a wide range of reaction conditions. syrris.comnih.gov

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over parameters such as temperature, pressure, and reaction time. syrris.com This level of control can lead to higher yields and purities, and enables reactions that are difficult or hazardous to perform in batch. syrris.com The integration of online analytical techniques, such as mass spectrometry and NMR, provides real-time feedback on reaction progress, allowing for rapid optimization. nih.gov

Automated synthesis platforms can be programmed to perform multi-step syntheses and generate libraries of analogs with minimal human intervention. nih.govrsc.org This is particularly valuable for structure-activity relationship (SAR) studies, where systematic modifications to a lead compound are required. By combining automation with flow chemistry, researchers can significantly shorten the design-make-test-analyze cycle in drug discovery. nih.gov

Table 2: Advantages of Flow Chemistry in Pyrrolidine Analog Synthesis

| Feature | Benefit in Pyrrolidine Synthesis |

|---|---|

| Precise Control | Improved yields and stereoselectivity in the formation of the pyrrolidine ring. |

| Enhanced Safety | Safe handling of reactive intermediates and reagents often used in amine synthesis. |

| Rapid Optimization | Quick screening of catalysts, solvents, and temperatures for reactions like reductive amination. nih.gov |

| Scalability | Straightforward scaling of the synthesis of promising compounds for further testing. nih.gov |

| Integration | Seamless coupling with purification and analytical modules for end-to-end synthesis. rsc.org |

Advanced Spectroscopic Techniques for Real-Time Monitoring of Chemical Reactions

Understanding the kinetics and mechanisms of chemical reactions is fundamental to optimizing the synthesis of compounds like this compound. Advanced spectroscopic techniques now allow for the real-time, in-situ monitoring of reactions as they occur. numberanalytics.com

Techniques such as time-resolved infrared (TRIR) spectroscopy and 2D-IR spectroscopy provide detailed information about the structural changes and molecular interactions that happen on ultrafast timescales. numberanalytics.com For the synthesis of N-substituted pyrrolidines, these methods could be used to observe the formation and consumption of intermediates, providing valuable mechanistic insights. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of flow probes, can also be employed for online reaction monitoring. nih.gov This allows for the direct observation of the conversion of starting materials to products and the identification of any side products that may form. nih.gov Mass spectrometry, especially when coupled with ambient ionization techniques like Atmospheric Solids Analysis Probe (ASAP), offers a rapid way to analyze reaction mixtures without the need for sample preparation. waters.com This can be particularly useful for quickly confirming the formation of the desired product in a synthetic step. waters.com

Table 3: Spectroscopic Techniques for Real-Time Reaction Monitoring

| Technique | Information Provided | Application in Pyrrolidine Synthesis |

|---|---|---|

| Infrared (IR) Spectroscopy | Identifies functional groups and monitors their changes. openstax.org | Tracking the disappearance of starting material carbonyls and the appearance of C-N bonds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and quantification of species. openstax.org | Monitoring the conversion of reactants to products and identifying stereoisomers. nih.govnih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight of reactants, intermediates, and products. openstax.org | Confirming the mass of the target compound and detecting impurities. waters.com |

| Raman Spectroscopy | Offers complementary vibrational information to IR, particularly for aqueous systems. | Monitoring reactions in aqueous media or with minimal sample preparation. |

| UV-Vis Spectroscopy | Tracks changes in chromophores. | Useful for reactions involving colored species or the formation of conjugated systems. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by enabling the rapid design and optimization of new chemical entities. springernature.comnih.gov These computational tools can be applied to the design of novel pyrrolidine derivatives by learning from vast datasets of chemical structures and their associated biological activities. nih.gov

Generative models, a type of AI, can propose novel molecular structures that are predicted to have desirable properties. researchgate.net For the development of analogs of this compound, these models could be trained on existing libraries of pyrrolidine-containing compounds to generate new structures with potentially improved activity or pharmacokinetic profiles. researchgate.net

Machine learning algorithms can also be used to predict the properties of virtual compounds, such as their binding affinity to a target protein or their metabolic stability. nih.gov This allows for the in silico screening of large numbers of potential candidates before committing to their synthesis, thereby saving time and resources. nih.govnih.gov Furthermore, AI can be integrated with automated synthesis platforms to create a closed-loop system where new compounds are designed, synthesized, and tested in an iterative and autonomous fashion. researchgate.net This integration of AI and robotics holds the promise of dramatically accelerating the pace of drug discovery. nih.govresearchgate.net

Table 4: Applications of AI and Machine Learning in Pyrrolidine Drug Discovery

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Generative Design | Algorithms create novel molecular structures. researchgate.net | Discovery of new pyrrolidine scaffolds with unique properties. |

| Property Prediction | Models predict ADME/Tox and biological activity. nih.gov | Prioritization of synthetic targets and reduction of late-stage failures. |

| Retrosynthesis Planning | AI suggests synthetic routes to target molecules. researchgate.net | More efficient and novel synthesis strategies for complex pyrrolidines. |

| Active Learning | Models guide the selection of experiments to maximize information gain. nih.gov | More efficient optimization of lead compounds. |

Q & A

Q. What are the common synthetic routes for N-Ethyl-N-methoxypyrrolidin-3-amine, and what reaction conditions are critical for optimizing yield?

this compound can be synthesized via alkylation or coupling reactions. For example:

- Alkylation : Reacting pyrrolidin-3-amine derivatives with ethylating agents (e.g., alkyl halides) in solvents like dry acetonitrile or dichloromethane. Critical parameters include reaction temperature (often 25–60°C), solvent polarity, and stoichiometric ratios of reactants to minimize side products .

- Copper-catalyzed coupling : Utilizing copper(I) bromide as a catalyst with cesium carbonate as a base in dimethyl sulfoxide (DMSO), as demonstrated in analogous pyrrolidine derivatives. Reaction duration (e.g., 48 hours at 35°C) and catalyst loading significantly impact yield .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Key techniques include:

- 1H/13C NMR : Assign peaks to distinguish ethyl (-CH2CH3) and methoxy (-OCH3) groups. For example, methoxy protons typically resonate at δ 3.2–3.5 ppm, while ethyl groups show triplet/multiplet patterns .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., [M+H]+ ion) with <5 ppm error .

- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-O-C stretches (~1100 cm⁻¹) .

Q. What solvent systems and purification methods are effective for isolating this compound?

- Solvents : Polar aprotic solvents (e.g., acetonitrile, DMSO) enhance reaction rates, while dichloromethane is suitable for extraction .

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from acetonitrile improves purity. Monitor fractions via TLC with UV visualization .

Advanced Research Questions

Q. How can researchers address low yields in copper-catalyzed syntheses of this compound?

Low yields (e.g., 17.9% in analogous reactions) may arise from:

- Catalyst deactivation : Optimize copper(I) bromide concentration (e.g., 5 mol%) and ensure anhydrous conditions to prevent oxidation .

- Side reactions : Introduce radical scavengers (e.g., TEMPO) or adjust reaction time/temperature to suppress undesired pathways.

- Substrate compatibility : Pre-activate amine substrates via Boc-protection to enhance regioselectivity .

Q. When encountering discrepancies in NMR data for synthesized this compound, what methodological approaches can resolve structural ambiguities?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, HSQC can confirm methoxy group attachment via 13C-1H correlations .

- Computational modeling : Compare experimental chemical shifts with density functional theory (DFT)-predicted shifts for candidate structures .

- Isotopic labeling : Synthesize deuterated analogs to isolate specific proton environments .

Q. How can machine learning optimize reaction conditions for this compound synthesis?

- Data-driven platforms : Tools like LabMate.AI () integrate reaction parameters (solvent, catalyst, temperature) with yield data to predict optimal conditions.

- Feature engineering : Prioritize variables such as solvent polarity index or catalyst turnover number to train models .

- Validation : Cross-check ML predictions with small-scale experiments before scaling up .

Q. What strategies improve regioselectivity in alkylation reactions involving pyrrolidin-3-amine derivatives?

- Steric effects : Use bulky leaving groups (e.g., mesylates vs. chlorides) to favor attack at less hindered amine sites.

- Directing groups : Temporarily introduce protecting groups (e.g., Boc) to steer alkylation to the desired position .

- Solvent tuning : Low-polarity solvents (e.g., toluene) may enhance selectivity by stabilizing transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.